Superior Activity Against Fluoroquinolone-Resistant Acinetobacter baumannii
In a direct head-to-head comparison against 154 clinical isolates of *Acinetobacter baumannii* from intensive care unit patients, clinafloxacin demonstrated a MIC90 of 2 mg/L, compared to a MIC90 of >32 mg/L for ciprofloxacin. Notably, 87.6% of strains were resistant to ciprofloxacin, whereas only 9.7% were resistant to clinafloxacin [1]. In a separate study, clinafloxacin's MIC90 was 4 mg/L, at least a 4-fold improvement over comparator quinolones (levofloxacin, moxifloxacin, trovafloxacin, sparfloxacin), which all had MIC90s ≥16 mg/L [2].
| Evidence Dimension | In vitro antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | 2 mg/L [1]; 4 mg/L [2] |
| Comparator Or Baseline | Ciprofloxacin: >32 mg/L [1]; Levofloxacin, Moxifloxacin, Trovafloxacin, Sparfloxacin: ≥16 mg/L [2] |
| Quantified Difference | ≥8-fold lower MIC90 vs. ciprofloxacin [1]; ≥4-fold lower MIC90 vs. other quinolones [2] |
| Conditions | Broth microdilution (E-test) using 154 clinical *A. baumannii* isolates [1]; Broth microdilution for 53 clinical *A. baumannii* isolates [2] |
Why This Matters
This data quantifies clinafloxacin's clear advantage for studying and combating multi-drug resistant *A. baumannii*, a critical priority pathogen for which standard fluoroquinolones are often ineffective.
- [1] Nikolaidis P, Neonakis I, Maraki S, Georgopoulos D, Georgoulias V, Tselentis Y, et al. In-vitro activity of clinafloxacin compared to ciprofloxacin against Acinetobacter baumannii strains isolated from intensive care unit patients. J Chemother. 2002;14(3):234-236. View Source
- [2] Vila J, Ribera A, Marco F, Ruiz J, Mensa J, Chaves J, et al. Activity of clinafloxacin, compared with six other quinolones, against Acinetobacter baumannii clinical isolates. J Antimicrob Chemother. 2002;49(3):471-477. View Source
